

How to design a PROTAC with a specific PEG linker length

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An increasing number of PROTACs are being developed based on ligands for E3 ubiquitin ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2]

Design Principles for PEG Linker Length Optimization

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and biological activity.[3][4] The length and composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein (Protein of Interest - POI) and the E3 ligase.[5][6]

- Linker Length and Ternary Complex Formation: The linker's length must be optimized to allow the POI and E3 ligase to come together in a conformation that facilitates the transfer of ubiquitin.[7]
 - Too Short: A linker that is too short can cause steric clashes between the two proteins, preventing the formation of a stable ternary complex.[7][8]
 - Too Long: A linker that is too long may result in an unstable or unproductive ternary complex, as the necessary protein-protein interactions for cooperativity may not occur.[7]
 [8] This can also lead to increased flexibility, which can be entropically unfavorable.[3]
 - Optimal Length: An optimal linker length facilitates favorable protein-protein interactions
 within the ternary complex, leading to positive cooperativity and efficient ubiquitination.[3]

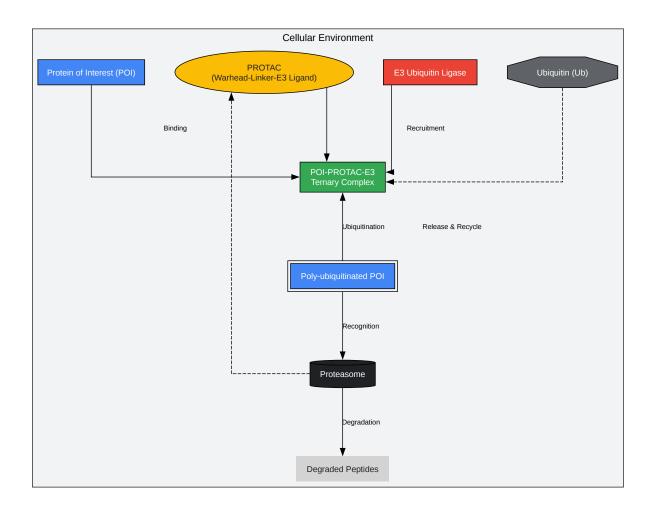
Methodological & Application





- [7] The optimal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[3][9] For some systems, a linker of 15-17 atoms was found to be optimal, while for others, a shorter 8-atom linker was best.[10][11]
- Properties of PEG Linkers: Polyethylene glycol (PEG) chains are the most common motifs used in PROTAC linkers.[3][9]
 - Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the PROTAC molecule.[4][12]
 - Flexibility: The flexibility of PEG linkers can be advantageous in allowing the PROTAC to adopt a suitable conformation for ternary complex formation.[3]
 - Cell Permeability: While improving solubility, the hydrophilic nature of PEG linkers can also impact cell permeability. The overall physicochemical properties of the PROTAC, including its ability to form intramolecular hydrogen bonds to shield polar surfaces, play a significant role in its ability to cross cell membranes.[13][14][15]
- Attachment Points: The points at which the linker is attached to the warhead (POI ligand)
 and the E3 ligase ligand are critical.[3] Analysis of co-crystal structures is invaluable for
 identifying solvent-exposed positions on the ligands where the linker can be attached with
 minimal disruption to their binding affinities.[3]





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Caption: Mechanism of action for a PROTAC, leading to protein degradation.



Experimental Protocols

Protocol 1: Modular Synthesis of PROTACs with Variable PEG Linker Lengths

This protocol describes a common and efficient method for synthesizing a series of PROTACs with systematically varied PEG linker lengths using amide bond formation. This strategy involves preparing a warhead with a carboxylic acid handle and an E3 ligase ligand with an amine handle, which are then coupled using commercially available amine-PEG-acid linkers of different lengths.

Materials:

- Warhead-COOH (ligand for POI with a carboxylic acid)
- E3-Ligand-NH2 (e.g., pomalidomide derivative with an amine handle)
- Amine-PEG(n)-COOH linkers (n = 2, 4, 6, 8 ethylene glycol units)
- Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
 3-oxid hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Purification: Reverse-phase HPLC (High-Performance Liquid Chromatography)
- Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance)

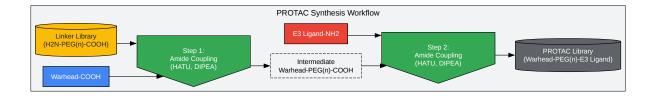
Procedure:

- Step A: Synthesis of Warhead-PEG(n)-COOH Intermediate
 - 1. In a round-bottom flask, dissolve the Amine-PEG(n)-COOH linker (1.2 equivalents) in anhydrous DMF.



- 2. Add Warhead-COOH (1.0 equivalent), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).
- 3. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
- 4. Monitor the reaction progress by LC-MS.
- 5. Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NaCl solution.
- 6. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- 7. Purify the crude product by flash column chromatography to obtain the Warhead-PEG(n)-COOH intermediate.
- · Step B: Synthesis of Final PROTAC
 - 1. In a new flask, dissolve the Warhead-PEG(n)-COOH intermediate (1.0 equivalent) from Step A in anhydrous DMF.
 - 2. Add the E3-Ligand-NH2 (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).
 - 3. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
 - 4. Monitor the reaction progress by LC-MS.
 - 5. Upon completion, purify the final PROTAC directly from the reaction mixture using reversephase preparative HPLC.
 - 6. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
 - 7. Confirm the identity and purity of the final product by high-resolution LC-MS and NMR.
- Repeat for each linker length: Repeat Steps A and B for each desired PEG linker length (e.g., n=2, 4, 6, 8) to generate a library of PROTACs.





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Caption: Modular workflow for synthesizing a PROTAC library with variable PEG linkers.

Protocol 2: Biophysical Evaluation of Ternary Complex Formation using SPR

Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation.[16][17]

Materials:

- SPR instrument and sensor chips (e.g., CM5 chip)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified recombinant POI and E3 ligase complex (e.g., VCB)
- Synthesized PROTACs
- SPR running buffer (e.g., HBS-EP+)

Procedure:

Protein Immobilization:



- 1. Immobilize the E3 ligase complex (e.g., VCB) onto the surface of an SPR sensor chip via standard amine coupling. Activate the surface with EDC/NHS, inject the protein, and block remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
- Binary Affinity Measurement (PROTAC to E3 Ligase):
 - 1. Prepare a dilution series of the PROTAC in running buffer.
 - 2. Inject the PROTAC solutions over the immobilized E3 ligase surface at a constant flow rate.
 - 3. Monitor the association and dissociation phases.
 - 4. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
- Ternary Complex Formation and Cooperativity:
 - 1. Prepare a dilution series of the POI in running buffer.
 - 2. Co-inject each POI concentration with a fixed, saturating concentration of the PROTAC over the immobilized E3 ligase surface.
 - 3. Measure the binding response. The enhancement of POI binding in the presence of the PROTAC indicates ternary complex formation.
 - 4. The cooperativity factor (alpha, α) can be calculated by comparing the affinity of the POI for the E3-PROTAC complex versus its affinity for the E3 ligase alone. An α value > 1 indicates positive cooperativity.

Protocol 3: Cellular Degradation Assay using Western Blot

Western blotting is the standard method to quantify the reduction in intracellular protein levels following PROTAC treatment.[18]

Materials:



- Relevant cancer cell line (e.g., expressing the POI)
- Cell culture medium and supplements
- Synthesized PROTACs dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
- Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- · Cell Treatment:
 - 1. Seed cells in 6-well plates and allow them to adhere overnight.
 - 2. Prepare serial dilutions of each PROTAC in culture medium. The final DMSO concentration should be ≤ 0.1%.
 - 3. Treat the cells with the PROTAC dilutions for a fixed time period (e.g., 18-24 hours). Include a vehicle-only control (DMSO).
- Protein Extraction:
 - 1. Wash the cells with ice-cold PBS.
 - 2. Lyse the cells directly in the wells with ice-cold lysis buffer.



- 3. Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.
- Quantification and Western Blot:
 - Determine the protein concentration of each lysate using a BCA assay.
 - 2. Normalize the samples to equal protein amounts and prepare them for SDS-PAGE with Laemmli buffer.
 - 3. Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - 4. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with the primary antibody for the POI overnight at 4°C.
 - 5. Wash the membrane and probe with the HRP-conjugated secondary antibody.
 - 6. Wash again and apply the chemiluminescent substrate.
 - 7. Image the blot using a digital imager.
 - 8. Strip or cut the membrane and re-probe for the loading control antibody.
- Data Analysis:
 - 1. Quantify the band intensities using software like ImageJ.
 - 2. Normalize the POI band intensity to the corresponding loading control band intensity.
 - 3. Plot the normalized protein levels against the PROTAC concentration.
 - 4. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximal degradation observed).[19]

Data Presentation

The following table summarizes hypothetical data from the evaluation of a PROTAC series with varying PEG linker lengths, illustrating the structure-activity relationship (SAR).

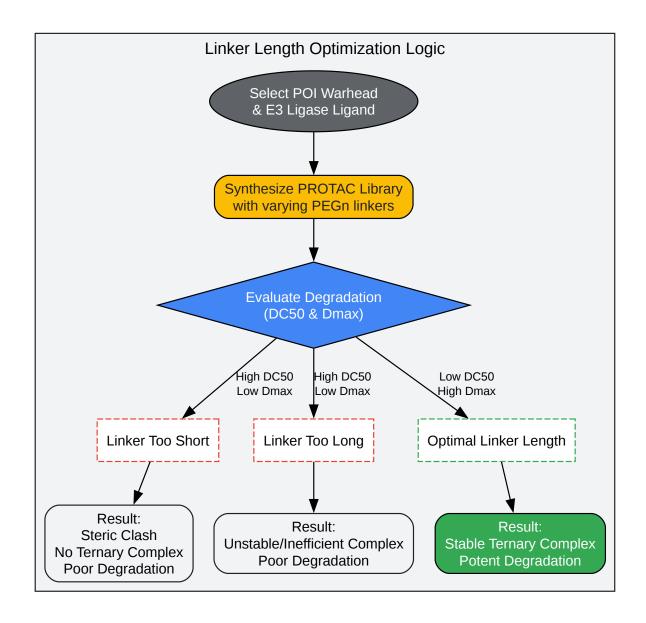


PROTA C ID	Linker Compos ition	Linker Length (atoms)	POI Binding (KD, nM)	E3 Ligase Binding (KD, nM)	Ternary Comple x Cooper ativity (α)	Degrada tion DC50 (nM)	Degrada tion Dmax (%)
PROTAC -1	PEG2	8	55	150	0.8	>1000	<10
PROTAC -2	PEG4	14	52	145	3.5	150	75
PROTAC -3	PEG6	20	48	155	12.1	25	>95
PROTAC -4	PEG8	26	50	160	4.2	200	70
PROTAC -5	PEG10	32	58	152	1.5	850	40

Data are hypothetical and for illustrative purposes only.

This data illustrates a common trend where a specific linker length (PROTAC-3 with a 20-atom PEG6 linker) results in the highest ternary complex cooperativity, leading to the most potent degradation (lowest DC50) and the highest efficacy (greatest Dmax).





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Caption: Logical workflow for optimizing PROTAC PEG linker length.

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